N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-21(13-14-7-5-4-6-8-14)19(22)17-12-15-11-16(24-2)9-10-18(15)25-20(17)23/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPYRCUKWFFKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amine Coupling: The acid chloride is reacted with N-benzyl-N-ethylamine under basic conditions to form the desired carboxamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity. Scale-up processes also focus on cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Core Coumarin Modifications
- 6-Methoxy Substitution: The methoxy group at position 6 is a key feature shared with N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (Compound 36b, ). This substitution is known to enhance electronic effects, influencing UV absorption and reactivity .
- 2-Oxo Group : The 2-oxo moiety is conserved across all analogues, critical for maintaining the coumarin scaffold’s planar structure and hydrogen-bonding capacity .
Carboxamide Substituents
*Estimated based on analogous reactions in .
†Melting point data unavailable in provided evidence; predicted to be lower than 5a due to reduced hydrogen bonding.
Spectroscopic and Physicochemical Properties
NMR Spectroscopy
- Methoxy Signal : The 6-OCH3 group in the target compound is expected to resonate as a singlet near δ 3.95 ppm, consistent with Compound 36b (δ 3.95) .
- Aromatic Protons : The benzyl group’s aromatic protons would appear as multiplets between δ 7.2–7.5 ppm, distinct from the 3,5-dimethylphenyl group in 5a (δ 6.85, singlet) .
- Amide Carbonyl : The tertiary amide’s C=O is anticipated at ~δ 164 ppm (13C-NMR), slightly upfield compared to primary amides due to reduced hydrogen bonding .
IR Spectroscopy
Solubility and Lipophilicity
- The N-benzyl group increases lipophilicity, likely reducing aqueous solubility compared to more polar analogues like 36b (with a carboxylic acid substituent) .
Biological Activity
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid, a compound of interest in medicinal chemistry, has been the subject of various studies focusing on its biological activities, particularly its antioxidant and anticancer properties. This article synthesizes the findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula for 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid is C12H13NO4, with a molecular weight of 235.24 g/mol. The presence of the carbamoyl group contributes to its reactivity and potential biological activities.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress, which is linked to various diseases including cancer. Studies employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method have demonstrated that derivatives of this compound exhibit significant antioxidant properties.
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid | 79.62 | |
| Ascorbic Acid (Control) | 58.2 |
The results indicate that this compound's antioxidant activity surpasses that of ascorbic acid, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Anticancer Activity
The anticancer properties of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid have been evaluated using various cancer cell lines. The MTT assay was utilized to assess cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies revealed that the compound exhibited higher cytotoxicity against the U-87 cell line compared to MDA-MB-231, highlighting its selective action against certain cancer types.
These findings suggest that 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid may be a promising candidate for further development in cancer therapy.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress.
- Apoptotic Induction : Triggering programmed cell death in cancer cells, thereby inhibiting tumor growth.
- Cell Cycle Arrest : Disruption of the cell cycle in cancer cells, leading to reduced proliferation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions are critical for optimizing yield?
- Methodology :
-
Step 1 : React 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with benzyl bromide and ethyl bromide in a dual alkylation process.
-
Step 2 : Use K₂CO₃ as a base in anhydrous DMF at 60–80°C for 12–24 hours to deprotonate the carboxylic acid and facilitate nucleophilic substitution .
-
Step 3 : Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from acetone for single-crystal X-ray analysis .
- Critical Conditions :
-
Strict control of stoichiometry (1:1:1 ratio of acid:benzyl bromide:ethyl bromide) to avoid over-alkylation.
-
Use of dry solvents and inert atmosphere (N₂) to prevent hydrolysis .
Parameter Optimal Value Reference Solvent Anhydrous DMF Base K₂CO₃ (2 equiv) Temperature 70°C Reaction Time 18 hours Purification Silica gel chromatography
Q. How can NMR spectroscopy (¹H and ¹³C) confirm the structural integrity and purity of this compound?
- Key Spectral Features :
- ¹H NMR :
- Methoxy group : Singlet at δ ~3.8–3.9 ppm (3H, OCH₃) .
- N-Benzyl protons : Doublet (δ ~4.5–4.7 ppm, J = 12–14 Hz) for benzylic CH₂ and aromatic protons (δ ~7.2–7.4 ppm) .
- N-Ethyl protons : Quartet (δ ~3.3–3.5 ppm, J = 7 Hz) for CH₂ and triplet (δ ~1.2 ppm) for CH₃ .
- ¹³C NMR :
- Lactone carbonyl : δ ~160–165 ppm (C=O) .
- Carboxamide carbonyl : δ ~168–170 ppm (CONR₂) .
- Purity Check :
- Absence of extraneous peaks (e.g., residual solvents like DMF at δ ~2.7–2.9 ppm) .
Q. What are the primary research applications of N-substituted coumarin-3-carboxamide derivatives in medicinal chemistry?
- Applications :
- Anticancer Agents : Structural analogs (e.g., 7-hydroxycoumarin) show inhibition of topoisomerase II and tubulin polymerization .
- Antimicrobials : The N-benzyl group enhances lipophilicity, improving membrane penetration against Gram-positive bacteria .
- Structural Comparison :
- Compared to N,N-diethyl derivatives, the N-benzyl-N-ethyl substitution reduces cytotoxicity in normal cells while retaining activity in cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization (e.g., unexpected coupling constants)?
- Strategies :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., benzylic protons) and assign ¹H-¹³C correlations .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. How do N-benzyl and N-ethyl substituents influence the electronic properties of the coumarin core?
- Electronic Effects :
- N-Benzyl : Electron-donating via conjugation with the aromatic ring, increasing electron density at the carboxamide carbonyl.
- N-Ethyl : Steric hindrance reduces rotational freedom, stabilizing planar conformations critical for bioactivity .
- Validation Methods :
- DFT Calculations : HOMO-LUMO gaps and Mulliken charges reveal charge redistribution at the carboxamide group .
- X-ray Crystallography : Bond lengths (C=O: ~1.21 Å) and angles confirm resonance stabilization .
Q. What challenges arise in achieving regioselective alkylation during synthesis?
- Challenges :
- Competing O-alkylation at the coumarin oxygen vs. N-alkylation at the carboxamide.
- Side reactions (e.g., elimination) under high temperatures.
- Solutions :
- Use bulky bases (e.g., DBU) to favor N-alkylation .
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) to terminate before side-product formation .
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate solid-state interactions?
- X-ray Workflow :
- Grow single crystals via slow evaporation (acetone/water).
- Collect data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX .
- Hirshfeld Analysis :
- Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds: 25–30% contribution) .
- Visualize π-π stacking (face-to-face distance: ~3.5 Å) between benzyl and coumarin rings .
Data Contradictions and Mitigation
- Example : Discrepancies in ¹³C NMR carbonyl shifts (δ 160–170 ppm) may arise from solvent polarity or tautomerism.
- Resolution : Use deuterated DMSO (polar) vs. CDCl₃ (nonpolar) to assess solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
